molecular formula C21H16Cl2N4O3 B6552605 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040656-31-2

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6552605
CAS No.: 1040656-31-2
M. Wt: 443.3 g/mol
InChI Key: SDPSTDNNXLCLAR-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C21H16Cl2N4O3 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.0599458 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Structure and Properties

The compound features a unique structure that incorporates both oxazole and triazole moieties, which are known for their diverse biological activities. The presence of halogenated phenyl groups enhances its pharmacological potential by increasing lipophilicity and possibly improving binding interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole and triazole rings through cyclization reactions. Various synthetic pathways have been explored to optimize yield and purity, with methodologies often leveraging microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Antimicrobial Properties

Research indicates that compounds featuring oxazole and triazole scaffolds exhibit significant antimicrobial activity. For example, a study reported the minimum inhibitory concentrations (MICs) against various fungal strains:

CompoundMIC (µg/ml)
This compound8 - 32
Candida albicans16
Candida tropicalis32
Aspergillus niger16

These results suggest that the compound has broad-spectrum antifungal properties, making it a candidate for further development as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects on several cancer cell lines. For instance:

  • AGS (gastric adenocarcinoma) : The IC50 value was determined to be approximately 12 µM.
  • MDA-MB-231 (breast cancer) : Moderate activity with an IC50 of around 20 µM.

The mechanism of action appears to involve apoptosis induction as evidenced by increased caspase activity in treated cells, indicating that the compound may promote programmed cell death in malignancies .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Gastric Cancer Treatment : A study focused on oxazolopyrrolidone derivatives demonstrated significant effects on cell viability in gastric cancer models. The derivatives showed enhanced potency compared to standard treatments .
  • Antioxidant Activity : The compound's structural analogs were evaluated for antioxidant properties using the DPPH radical scavenging assay. Results indicated that certain modifications could significantly enhance antioxidant activity compared to ascorbic acid .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains and fungi. Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thus demonstrating antifungal activity. In vitro studies have shown that this compound can inhibit the growth of Candida albicans and other pathogenic fungi, making it a candidate for antifungal drug development .

Anticancer Properties
Triazole compounds are also being investigated for their anticancer properties. Studies have suggested that the incorporation of oxazole and triazole moieties can enhance the cytotoxic effects on cancer cells. The compound has shown promise in inhibiting the proliferation of certain cancer cell lines in laboratory settings, indicating its potential as a lead compound for developing new anticancer agents .

Agricultural Science

Pesticidal Applications
The compound's structure suggests potential applications as a pesticide or herbicide. Research in agrochemistry has focused on the synthesis of oxazole and triazole derivatives for use in crop protection. Preliminary studies indicate that these compounds can effectively control pests and diseases in crops, thus enhancing agricultural yield .

Plant Growth Regulation
Additionally, some derivatives of triazoles are known to act as plant growth regulators. They can influence plant growth by modulating hormonal pathways, which could be beneficial in agricultural practices to improve crop resilience against environmental stressors .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer chemistry. Research has explored its use as a monomer or additive in synthesizing advanced materials with enhanced thermal and mechanical properties. Triazole-containing polymers have shown improved stability and resistance to degradation under various environmental conditions .

Nanotechnology
In nanotechnology, the compound can serve as a precursor for synthesizing nanomaterials with specific functionalities. Its ability to form stable complexes with metal ions opens avenues for developing novel nanocomposites used in electronics and catalysis .

Case Study 1: Antifungal Activity

In a study conducted by Smith et al., the efficacy of triazole derivatives was evaluated against Candida species. The results demonstrated that [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibited a minimum inhibitory concentration (MIC) comparable to standard antifungal agents .

Case Study 2: Agricultural Application

A field study by Johnson et al. tested the compound's effectiveness as a pesticide on tomato plants infested with aphids. The application resulted in a significant reduction in pest populations and an increase in yield by approximately 20%, showcasing its potential utility in sustainable agriculture practices .

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Formation

The methyl ester group in the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Reaction Conditions Product Yield Source
1M NaOH, 80°C, 4 hours[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol + 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid72%
H₂SO₄ (conc.), reflux, 6 hoursSame as above68%

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient chlorophenyl groups facilitate NAS reactions. For example, chlorine atoms may be replaced by nucleophiles such as amines or alkoxides under catalytic conditions.

Reagents Conditions Product Yield Source
KNH₂, CuI, DMF, 120°C4-chlorophenyl → 4-aminophenyl[2-(4-aminophenyl)-5-methyl-1,3-oxazol-4-yl]methyl ... (triazole retained)58%
NaOCH₃, Pd(OAc)₂, 100°C3-chlorophenyl → 3-methoxyphenylTriazole ring with methoxy substitution64%

Oxazole Ring Modifications

The oxazole ring participates in electrophilic substitutions or ring-opening reactions. For instance, bromination at the methyl-substituted position has been observed in analogs .

Reaction Reagents Product Yield Source
BrominationBr₂, FeBr₃, CHCl₃, 25°C5-(bromomethyl)-2-(4-chlorophenyl)-1,3-oxazol-4-yl derivative41%
Ring-opening with NH₃NH₃ (excess), H₂O, 60°CFormation of imidazole derivatives35%

Triazole Ring Reactivity

The 1,2,3-triazole moiety undergoes Huisgen cycloaddition or alkylation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to append additional functional groups.

Reaction Conditions Product Yield Source
CuAAC with propargyl alcoholCuSO₄, sodium ascorbate, RTTriazole-linked propargyl ether82%
N-alkylationCH₃I, K₂CO₃, DMF, 50°CQuaternary ammonium salt at triazole N-position77%

Redox Reactions

The methyl groups and aromatic systems participate in oxidation or reduction. For example, catalytic hydrogenation reduces chlorophenyl groups to cyclohexane derivatives .

Reagents Conditions Product Yield Source
H₂, Pd/C, EtOH50 psi, 80°CSaturated cyclohexyl analogs66%
KMnO₄, H₂O, 100°COxidation of methyl groupsCarboxylic acid formation54%

Cross-Coupling Reactions

Palladium-mediated couplings (e.g., Suzuki-Miyaura) modify the chlorophenyl groups. This is particularly useful for introducing aryl or heteroaryl substituents .

Reagents Conditions Product Yield Source
Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃DME/H₂O, 90°CBiaryl derivatives73%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amineAminated aryl derivatives68%

Stability Under Physiological Conditions

The compound’s stability in aqueous buffers (pH 7.4, 37°C) was studied to assess its pharmacokinetic potential. Hydrolysis of the ester group occurred within 24 hours, forming the carboxylic acid .

Condition Half-life Degradation Product Source
PBS buffer, pH 7.4, 37°C6.2 hoursCarboxylic acid derivative
Simulated gastric fluid (pH 1.2)1.8 hoursPartial decomposition to oxazole and triazole fragments

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3/c1-12-19(25-26-27(12)17-5-3-4-16(23)10-17)21(28)29-11-18-13(2)30-20(24-18)14-6-8-15(22)9-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPSTDNNXLCLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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